molecular formula C21H20BrFN4O2 B2497811 N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1189944-55-5

N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2497811
CAS RN: 1189944-55-5
M. Wt: 459.319
InChI Key: HPTAZEOTUSFQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves multi-step organic reactions, often starting from simpler building blocks. Although specific synthesis routes for this compound are not directly found, related structures have been synthesized through reactions like the Ugi reaction, which combines amine, carboxylic acid, isocyanide, and aldehyde or ketone components in a single step to form diverse compounds, including acetamides and spiro compounds (Amirani Poor et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR, IR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms, functional groups, and overall geometry of the molecule. The presence of fluorine and bromine atoms, alongside the spiro configuration and acetamide group, suggests a molecule with potential for unique intermolecular interactions and steric effects, influencing its reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide would be influenced by its functional groups. The acetamide group, for example, can participate in various chemical reactions, including nucleophilic substitution and hydrolysis. The presence of a bromo and a fluoro substituent on the phenyl ring could facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. While specific data on this compound is not provided, related acetamide derivatives have shown varied physical properties influenced by their molecular structure. For instance, crystalline forms of compounds provide insights into the stability and solubility of the molecule, which are essential for its application in different fields (Norman, 2013).

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide and related compounds have been studied for their potential analgesic and anti-inflammatory activities. Compounds similar in structure, such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their B-(4-substituted phenyl) azo derivatives, were evaluated and found to exhibit significant activity, comparable to standard drugs like pentazocine and aspirin. This suggests potential therapeutic applications in managing pain and inflammation, although specific studies on N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide are needed to confirm these effects (N. Gopa, E. Porchezhian, G. Sarma, 2001).

Antimicrobial Activity

Research into the antimicrobial properties of related compounds, including those featuring acetamide groups and structural motifs similar to N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide, has shown promising results. Studies have demonstrated that such compounds exhibit good antimicrobial activity, potentially offering a pathway for the development of new antibiotics or antimicrobial agents. Specifically, derivatives have displayed significant activity against various resistant Gram-positive and Gram-negative bacteria, underscoring their potential utility in addressing antibiotic resistance (V. Varshney, N. Mishra, P. Shukla, D. Sahu, 2009).

Potential for Antipsychotic Agents

Some derivatives, such as 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one and related compounds, have been evaluated for their antipsychotic profiles. These studies suggest that the structural framework of N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide may offer insights into the design of new antipsychotic medications with potentially reduced side effects and improved efficacy (L. Wise, I. Pattison, D. Butler, H. A. Dewald, E. P. Lewis, S. Lobbestael, H. Tecle, L. Coughenour, D. A. Downs, B. Poschel, 1985).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrFN4O2/c22-15-6-7-17(16(23)12-15)24-18(28)13-27-10-8-21(9-11-27)25-19(20(29)26-21)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTAZEOTUSFQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.